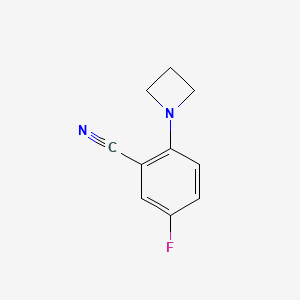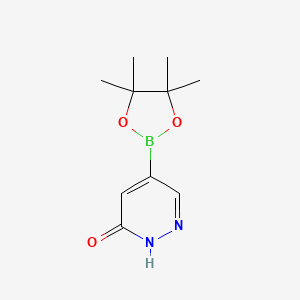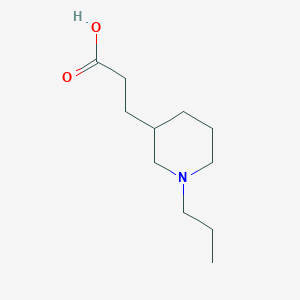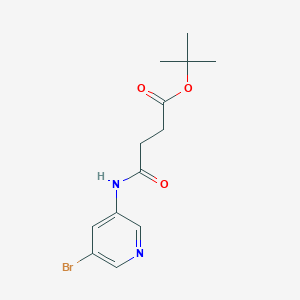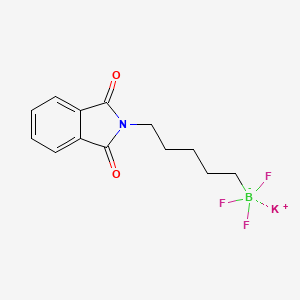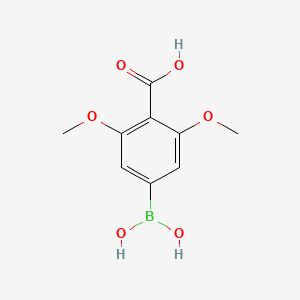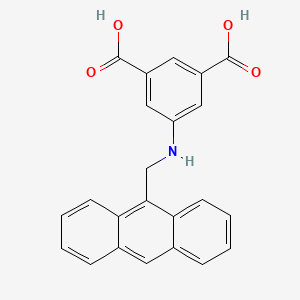
5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid: is an organic compound that features both an anthracene moiety and a benzene dicarboxylic acid structure. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including organic chemistry, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Anthracen-9-ylmethylamine: This can be achieved by reacting anthracene with formaldehyde and ammonium chloride under acidic conditions to form anthracen-9-ylmethylamine.
Coupling Reaction: The anthracen-9-ylmethylamine is then coupled with 5-aminoisophthalic acid under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid: can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.
Medicine: Explored for its potential as a drug candidate or as a part of drug delivery systems.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid depends on its application:
Fluorescent Probes: The anthracene moiety can absorb light and re-emit it, making it useful in fluorescence-based detection methods.
Drug Delivery: The compound can interact with biological membranes, facilitating the delivery of therapeutic agents to target cells.
Comparison with Similar Compounds
Similar Compounds
Anthracene-9-carboxylic acid: Lacks the benzene dicarboxylic acid moiety.
5-Aminoisophthalic acid: Lacks the anthracene moiety.
Benzene-1,3-dicarboxylic acid: Lacks both the anthracene and amino groups.
Uniqueness
5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid: combines the properties of both anthracene and benzene dicarboxylic acid, making it versatile for various applications in fluorescence, drug delivery, and materials science.
Properties
Molecular Formula |
C23H17NO4 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
5-(anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C23H17NO4/c25-22(26)16-10-17(23(27)28)12-18(11-16)24-13-21-19-7-3-1-5-14(19)9-15-6-2-4-8-20(15)21/h1-12,24H,13H2,(H,25,26)(H,27,28) |
InChI Key |
QPHXVSOLRLWJDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNC4=CC(=CC(=C4)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


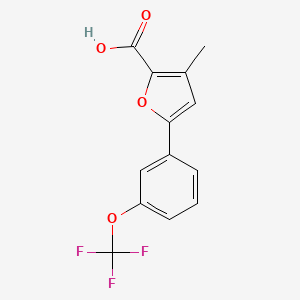
![3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine](/img/structure/B14766828.png)
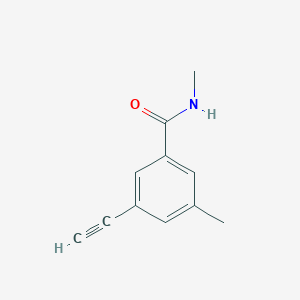
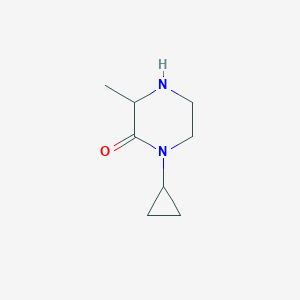
![5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14766841.png)
![N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide](/img/structure/B14766842.png)
![5-Bromo-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14766844.png)
